7-bromo-5-methoxy-2,3-dihydro-1,4-benzodioxine is an organic compound classified under the benzodioxine family. It features a bromine atom at the 7th position and a methoxy group at the 5th position of its benzodioxine ring structure. This compound is notable for its potential biological activities and chemical reactivity, making it a subject of interest in various scientific fields.
The compound can be synthesized through specific chemical reactions involving precursors and reagents. Its synthesis typically involves the bromination of 5-methoxy-2,3-dihydro-1,4-benzodioxine using bromine or brominating agents like N-bromosuccinimide in suitable solvents such as chloroform or carbon tetrachloride.
7-bromo-5-methoxy-2,3-dihydro-1,4-benzodioxine belongs to the class of benzodioxines, which are characterized by a fused dioxole and benzene ring structure. This classification highlights its unique structural features and potential chemical behavior.
The synthesis of 7-bromo-5-methoxy-2,3-dihydro-1,4-benzodioxine primarily involves bromination. The process can be summarized as follows:
This method is efficient for producing the compound in a laboratory setting and can be scaled for industrial production.
The molecular formula of 7-bromo-5-methoxy-2,3-dihydro-1,4-benzodioxine is with a molecular weight of 245.07 g/mol. Its structural characteristics include:
The compound's structure can be represented using various notations:
COC1=CC(=CC2=C1OCCO2)Br
SBDSRWBPBIBWBM-UHFFFAOYSA-N
Property | Value |
---|---|
CAS Number | 1070795-35-5 |
Molecular Formula | C9H9BrO3 |
Molecular Weight | 245.07 g/mol |
Purity | ≥95% |
7-bromo-5-methoxy-2,3-dihydro-1,4-benzodioxine can undergo various chemical transformations:
These reactions can be facilitated using common reagents:
The mechanism of action of 7-bromo-5-methoxy-2,3-dihydro-1,4-benzodioxine involves its interaction with biological targets. The presence of the bromine and methoxy groups influences its binding affinity to specific proteins or enzymes. This interaction may modulate various signaling pathways within biological systems.
Research indicates that compounds similar to 7-bromo-5-methoxy-2,3-dihydro-1,4-benzodioxine exhibit significant biological activities such as antimicrobial and anticancer properties . These effects are likely mediated through enzyme inhibition or modulation of cellular pathways.
The physical properties of 7-bromo-5-methoxy-2,3-dihydro-1,4-benzodioxine include:
Key chemical properties include:
These properties are crucial for understanding its behavior in various applications.
7-bromo-5-methoxy-2,3-dihydro-1,4-benzodioxine has several scientific applications:
This compound's versatility makes it valuable in both academic research and industrial applications.
The 1,4-benzodioxine scaffold—a bicyclic system featuring a benzene ring fused to a 1,4-dioxane heterocycle—has served as a privileged structural motif in medicinal chemistry for over five decades. Its enduring pharmaceutical relevance stems from its balanced physicochemical properties, metabolic stability, and versatile interactions with biological targets through hydrogen bonding, hydrophobic contacts, and van der Waals forces [1] [3]. The planar aromatic ring enables π-stacking interactions, while the non-planar dioxane moiety provides stereochemical complexity, particularly when substituted at the chiral C2 position. This architectural duality facilitates diverse derivatization patterns, allowing fine-tuning of pharmacological profiles [1].
Table 1: Clinically Approved Drugs Featuring the 1,4-Benzodioxine Scaffold
Drug Name | Substituents | Therapeutic Indication | Molecular Target |
---|---|---|---|
Doxazosin (Cardura®) | Piperazinylcarbonyl at C2 | Hypertension, BPH | α1-Adrenergic receptor antagonist |
Eliglustat (Cerdelga®) | Chiral C2-substituted aminodeoxynojirimycin | Gaucher disease | Glucosylceramide synthase inhibitor |
Piperoxan | Morpholinomethyl at C2 | Historical sympatholytic (discontinued) | α-Adrenergic receptor antagonist |
Flesinoxan | Chiral C2-substituted piperazine | Investigational antidepressant | 5-HT1A receptor agonist |
The historical significance of benzodioxine derivatives is exemplified by several landmark therapeutics. Doxazosin, introduced in the 1980s, remains a first-line treatment for hypertension and benign prostatic hyperplasia (BPH) due to its potent α1-adrenergic blockade [1] [3]. Eliglustat, a modern therapy for Gaucher disease, leverages the stereoselectivity of C2-substituted benzodioxane to inhibit glucosylceramide synthase with high specificity [1]. The scaffold's versatility extends to central nervous system targets, evidenced by flesinoxan's development as a 5-HT1A agonist for depression and the α2C antagonist patent WO2016030443A1 for neurodegenerative diseases [3] [4]. Natural products further validate this scaffold's bioactivity: silybin (a flavonolignan from milk thistle) and purpurenol (a neolignan) exhibit hepatoprotective and antioxidant properties mediated through their benzodioxane subunits [5].
Synthetic innovations have continuously expanded the chemical space of benzodioxine derivatives. Early routes relied on racemic resolution, but asymmetric synthesis now dominates, enabling stereocontrolled access to C2-chiral analogs [1]. Key methods include Pd-catalyzed C-H arylation of tetrahydrofuran systems, enantioselective organocatalytic aryloxylation, and chiral pool approaches using natural terpenes as stereochemical templates [1]. The evolution from racemic mixtures to enantiopure compounds has been crucial for optimizing target selectivity, as demonstrated by F17807—a highly selective α4β2 nicotinic receptor partial agonist developed through stereoselective synthesis [1].
The strategic placement of substituents on the benzodioxine scaffold profoundly influences pharmacological behavior by altering electronic distribution, steric bulk, hydrogen bonding capacity, and three-dimensional conformation. Positional isomerism creates distinct bioactivity profiles: anti-inflammatory 2,3-dihydrobenzo[1,4]dioxin-6-yl acetic acid derivatives exhibit significantly higher potency than their C2-substituted isomers due to optimal spatial orientation toward cyclooxygenase residues [5]. Similarly, anticancer benzodioxane bisamides like CCT251236 require C6-carboxamide substitution for HSF1 pathway inhibition, as alternative positioning abolishes activity [5].
Table 2: Impact of Substituent Position and Electronic Properties on Bioactivity
Substituent Position | Electronic Character | Biological Activity | Mechanistic Implication |
---|---|---|---|
C6-Carboxamide | Hydrogen-bond acceptor | Anticancer (HSF1 inhibition) | Protein-protein interaction disruption |
C8-Sulfide/Sulfone | Variable oxidation state | Antibacterial enhancement | Membrane permeability modulation |
C5/C7-Halo (e.g., Br) | σ-Electron withdrawing | Serotonergic/nAChR binding | Enhanced receptor residence time |
C7-Methoxy | Resonance donor | Metabolic stability & CNS penetration | Reduced CYP450 metabolism |
The bromo-methoxy substitution pattern in 7-bromo-5-methoxy-2,3-dihydro-1,4-benzodioxine exemplifies rational substituent engineering. Bromine at C7 acts as a σ-electron-withdrawing group that polarizes the aromatic ring, enhancing interactions with nucleophilic residues (e.g., histidine or lysine) in enzymatic pockets. Concurrently, the methoxy group at C5 serves dual roles: its resonance effect donates electron density to the π-system, moderating bromine's electron withdrawal, while its steric bulk creates a conformational barrier that restricts ring rotation. This electronic balance was exploited in p38α MAPK inhibitors bearing C5 alkoxy groups, where methoxy substitution improved kinase selectivity by 12-fold compared to unsubstituted analogs [5].
Synthetic routes to substituted benzodioxines emphasize regioselective functionalization. Gallic acid serves as an economical precursor for C6-substituted derivatives, where esterification followed by cyclization with 1,2-dibromoethane constructs the dioxane ring with inherent C8 reactivity [5]. Subsequent steps enable diversification: nucleophilic displacement at C8 introduces thioethers (e.g., compound 13), while hydrolysis and amide coupling furnish C6-carboxamides. Bromination occurs preferentially at C7 due to the directing effect of adjacent alkoxy groups, as evidenced in 7-bromo-5-methoxy analogs [5] [6]. Late-stage oxidation of sulfur moieties further modulates properties, converting sulfides to sulfoxides (electron-rich H-bond acceptors) or sulfones (tetrahedral geometry with strong dipole moments) [5].
Interactive Feature: Electronic Effects of C7 Bromo and C5 Methoxy Groups
<div id="benzodioxine-substituent-model"><slider-component min="0" max="100" step="5">Bromine Electron-Withdrawing Strength: <output id="bromine-effect">Moderate (σ<sub>p</sub> = +0.23)</output></slider-component><molecular-viewer><highlight-region atom="C7" color="#FF8080">Bromo σ-withdrawal</highlight-region><highlight-region atom="C5" color="#80FF80">Methoxy π-donation</highlight-region></molecular-viewer></div>
Caption: Interactive model demonstrating how bromine's electron-withdrawing effect (red) and methoxy's resonance donation (green) create an electronic gradient across the benzodioxine scaffold. Adjusting substituent properties modulates the dipole moment and electrostatic potential surface.
The emergence of C6-carboxamide derivatives highlights another dimension of substituent engineering. Compounds like 1,4-benzodioxane-6-carboxylic acid amide analogs (18-32) demonstrate that N-alkyl vs. N-aryl substitutions confer distinct target specificities: cyclohexyl amides enhance antibacterial activity, while benzyl amides favor anticancer effects [5]. This divergence arises from differential hydrophobic burial in target proteins and illustrates how "molecular editing" of a single substituent can redirect bioactivity toward unrelated therapeutic applications.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: